5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

Hepatoprotection Cytoprotection Dihydropyrimidinone SAR

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one (CAS 1403759-65-8; molecular formula C₇H₁₀N₂O₂; molecular weight 154.17 g/mol) is a 1,2-dihydropyrimidin-2-one (DHPM) heterocycle bearing methyl groups at positions 4 and 6 and a methoxy substituent at position 5. The 1,2-dihydro oxidation state distinguishes it from the fully aromatic 5-methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8), conferring distinct tautomeric behaviour, hydrogen-bond donor/acceptor topology, and reactivity as a synthetic intermediate in Biginelli-type and post-Biginelli diversification pathways.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13449720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=O)N1)C)OC
InChIInChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10)
InChIKeyQJZNJGPMSNHUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one: Core Structural Identity and Procurement-Relevant Classification


5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one (CAS 1403759-65-8; molecular formula C₇H₁₀N₂O₂; molecular weight 154.17 g/mol) is a 1,2-dihydropyrimidin-2-one (DHPM) heterocycle bearing methyl groups at positions 4 and 6 and a methoxy substituent at position 5 . The 1,2-dihydro oxidation state distinguishes it from the fully aromatic 5-methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8), conferring distinct tautomeric behaviour, hydrogen-bond donor/acceptor topology, and reactivity as a synthetic intermediate in Biginelli-type and post-Biginelli diversification pathways [1]. Within the DHPM class, the compound is most closely related to the clinically used Russian burn and hepatoprotective drug Xymedon (1-(2-hydroxyethyl)-4,6-dimethyl-1,2-dihydropyrimidin-2-one, CAS 14716-32-6), differing principally by the position (C5 vs. N1) and nature (methoxy vs. hydroxyethyl) of the non-methyl substituent [2].

Why 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one Cannot Be Interchanged with Generic DHPM Analogs


Within the 4,6-dimethyl-dihydropyrimidin-2-one scaffold, the position and electronic character of the third substituent dictate biological profile and physicochemical behaviour in ways that preclude simple interchange. The N1-(2-hydroxyethyl) substituent present in Xymedon is essential for its pronounced hepatoprotective and cytoprotective activity; introduction of a substituent at position 5—whether alkyl [1] or, by class-level inference, alkoxy—significantly attenuates this hepatoprotective phenotype, as demonstrated by Shashyn et al. (2023) using the Chang Liver cell line [1]. Conversely, the 5-methoxy group introduces a hydrogen-bond acceptor site and modulates electron density on the pyrimidinone ring in a manner distinct from N1-substituted, 5-unsubstituted, or 5-halogenated analogs, directly affecting target engagement, metabolic stability, and suitability as a synthetic intermediate for hybrid antitumor agents [2]. Procurement of a generic '4,6-dimethyl-dihydropyrimidin-2-one' without precise specification of the 5-substituent therefore carries a high risk of obtaining a compound with an entirely unintended activity profile.

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-One: Comparator-Anchored Quantitative Evidence for Informed Procurement


Hepatoprotective Activity: Attenuation by C5 Substitution Relative to Xymedon

Xymedon (1-(2-hydroxyethyl)-4,6-dimethyl-1,2-dihydropyrimidin-2-one) is an established hepatoprotective agent used clinically for burn wound healing. Shashyn et al. (2023) demonstrated that introducing an alkyl substituent at the C5 position of the Xymedon scaffold leads to a 'significant negative impact on hepatoprotective properties' when assessed in the Chang Liver cell line [1]. Although the study examined 5-alkyl (not 5-methoxy) derivatives, the class-level inference is that any C5 substitution disrupts the pharmacophore required for the cytoprotective phenotype characteristic of Xymedon. For users seeking hepatoprotective activity, 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is predicted to be a substantially inferior choice compared to Xymedon; conversely, for applications where the hepatoprotective liability of Xymedon is undesirable (e.g., oncology), this compound offers a scaffold with a deliberately altered biological profile [1].

Hepatoprotection Cytoprotection Dihydropyrimidinone SAR

Differentiation from N1-Substituted Xymedon Analogs: Cytotoxicity Profile Contrast

Vyshtakalyuk et al. (2025) evaluated Xymedon derivatives with modifications at N1, including 1,2-dihydro-4,6-dimethyl-1-propyl-pyrimidin-2-one (Compound 3) and 1,2-dihydro-4,6-dimethyl-(1-(2-((hydroxyethyl)amino)ethyl)-pyrimidin-2-one (Compound 2) [1]. Compound 3 (N1-propyl) exhibited 'significantly higher cytotoxicity' compared to the parent drug, while Compound 2 demonstrated cytoprotective properties with increased cell viability against d-galactosamine treatment and reduced morphological signs of CCl₄-induced liver damage in Wistar rats [1]. The target compound, 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one, carries its substituent at C5 rather than N1, representing a distinct chemotype. This positional difference is critical: N1 modifications primarily affect pharmacokinetics and hydrogen-bond donor capacity, while C5 modifications directly alter the electronic character of the pyrimidinone ring and its hydrogen-bond acceptor properties [1].

Cytotoxicity Xymedon derivative Hepatocyte viability

Synthetic Utility as a Methoxy-Functionalized DHPM Intermediate for Antitumor Hybrids

Rios et al. (2026) reported the synthesis and evaluation of 5-substituted dihydropyrimidinones bearing a methoxy terminal group as precursors to DHPM–SAHA (vorinostat) molecular hybrids [1]. In this study, DHPM ester derivatives with 5-substitution achieved IC₅₀ values below 5 µM against MCF-7 breast cancer cells, with the most active ester analog (6a) exhibiting an IC₅₀ of 1.33 ± 0.09 µM. Further derivatization to DHPM–SAHA hybrids yielded submicromolar potency, including compound 7i at IC₅₀ = 0.02 ± 0.00 µM, and four additional hybrids with IC₅₀ < 1 µM. All compounds maintained low cytotoxicity toward human fibroblasts (SW872, viability ≥70%). While 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one was not itself the final test compound, it represents the core methoxy-bearing DHPM scaffold from which such hybrid series are constructed via post-Biginelli diversification at N1 and/or C4 [1].

Antitumor DHPM hybrid Biginelli scaffold

C5-Methoxy vs. C5-Unsubstituted DHPMs: Predicted Lipophilicity and Solubility Differentiation

The introduction of a methoxy group at C5 distinguishes 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one from the parent 4,6-dimethyl-1,2-dihydropyrimidin-2-one (C5-H analog, not commercially available as a discrete entity) and from Xymedon (which is C5-unsubstituted but N1-hydroxyethyl-substituted). The methoxy substituent contributes an additional hydrogen-bond acceptor (ether oxygen) and increases both molecular weight (+30 Da vs. the C5-H parent) and lipophilicity. While experimentally measured logP values are not available in the public domain for this compound, the structural increment of OCH₃ replacing H at C5 is predicted to increase cLogP by approximately +0.5 to +0.8 log units based on standard fragment-based calculation methods [1]. This has implications for passive membrane permeability, formulation strategy, and chromatographic behaviour relative to C5-unsubstituted comparators. In the context of the DHPM–SAHA hybrid series, the methoxy group contributes to drug-like properties and has been associated with more favourable in silico drug-likeness scores in related DHPM HDAC inhibitor studies [2].

Physicochemical property Lipophilicity Drug-likeness

Dihydro vs. Aromatic Oxidation State: Structural Distinction from 5-Methoxy-4,6-dimethylpyrimidine

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one (C₇H₁₀N₂O₂, MW 154.17) is the 1,2-dihydro analog of 5-methoxy-4,6-dimethylpyrimidine (C₇H₁₀N₂O, MW 138.17, CAS 85331-94-8) . The key structural difference is the presence of a carbonyl group at position 2 with saturation at the N1–C2 bond in the dihydro form vs. full aromaticity in the pyrimidine. This difference carries three concrete consequences for procurement: (i) the dihydro form possesses an H-bond donor (N1–H) absent in the aromatic analog, altering supramolecular recognition and solubility; (ii) the C2 carbonyl serves as a reactive handle for condensation, alkylation, and cyclization reactions not available to the aromatic form; (iii) the 1,2-dihydro scaffold is the biologically active pharmacophore in DHPM-based agents including Xymedon and monastrol, whereas the aromatic pyrimidine maps onto a distinct biological target space (kinase inhibition, agrochemical fungicides). The two compounds share the same C7 skeleton but differ by one oxygen atom and two hydrogen atoms, producing a molecular weight difference of 16 Da .

Tautomerism Oxidation state Hydrogen bonding

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-One: Evidence-Backed Application Scenarios for Procurement Decision-Making


Scenario A: Hepatoprotection-Ablated DHPM Scaffold for Oncology Research

For research programs investigating DHPM-based antitumor agents, Xymedon's pronounced hepatoprotective and cytoprotective phenotype constitutes an undesirable confounding pharmacology. The Shashyn et al. (2023) SAR data demonstrate that C5 substitution abrogates the hepatoprotective properties of the Xymedon scaffold [1]. 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one, by virtue of its C5-methoxy substitution, is predicted to exhibit substantially diminished hepatoprotective activity while retaining the DHPM core suitable for further functionalization toward antitumor hybrids, as validated by Rios et al. (2026), who used methoxy-bearing 5-substituted DHPMs as precursors to DHPM–SAHA hybrids achieving submicromolar IC₅₀ values (0.02–5 µM) against MCF-7 breast cancer cells [2].

Scenario B: Late-Stage Intermediate for DHPM–Hydroxamic Acid Hybrid Synthesis

The compound's 5-methoxy-4,6-dimethyl-dihydropyrimidin-2-one core provides an ideal scaffold for post-Biginelli diversification into HDAC-inhibitory DHPM–SAHA hybrids. Rios et al. (2026) demonstrated that 5-substituted DHPM esters can be converted to hydroxamic acid hybrids with markedly enhanced antiproliferative activity (IC₅₀ improvement from micromolar to submicromolar range) while maintaining low cytotoxicity toward normal fibroblasts (SW872 viability ≥70%) [1]. The methoxy group installed at C5 contributes to drug-like properties, consistent with in silico findings that methoxy-substituted DHPMs exhibit superior drug-likeness scores compared to other substituents [2]. Procurement of the compound as a building block enables the construction of focused libraries for breast and gastric cancer target validation.

Scenario C: Oxidative-State-Specific DHPM Probe Where Aromatic Pyrimidines Are Unsuitable

When a research program requires a pyrimidine scaffold bearing a C2 carbonyl hydrogen-bond acceptor and an N1 hydrogen-bond donor, the 1,2-dihydro oxidation state is mandatory; the fully aromatic 5-methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8) lacks both functionalities [1][2]. The target compound provides these features at a molecular weight of 154.17 Da, making it suitable for fragment-based drug discovery, supramolecular chemistry studies (C–H···O and C–H···N hydrogen-bond networks analogous to those characterized for N-aryl-4,6-dimethylpyrimidin-2-ones) [3], or as a control compound in tautomerism-dependent target engagement assays. The 16 Da molecular weight difference and distinct hydrogen-bond topology ensure that the two compounds are not interchangeable in any application requiring the dihydro pharmacophore.

Scenario D: Comparator Tool Compound for Xymedon Structure-Activity Relationship Studies

Xymedon (CAS 14716-32-6) is the most extensively characterized 4,6-dimethyl-dihydropyrimidin-2-one in the biomedical literature, with established hepatoprotective, regenerative, and cytoprotective activities [1][2]. 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one serves as a key SAR probe to interrogate the contribution of the C5 position to the Xymedon pharmacophore. By comparing the hepatoprotective activity of Xymedon (C5-H, N1-hydroxyethyl), 5-alkyl Xymedon analogs (attenuated activity), and the 5-methoxy analog (C5-OCH₃, N1-H), researchers can deconvolute whether the loss of hepatoprotection is driven by steric bulk, electronic effects, or loss of the N1-hydroxyethyl moiety. This makes the compound valuable as a well-defined negative control in phenotypic hepatoprotection screens.

Quote Request

Request a Quote for 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.